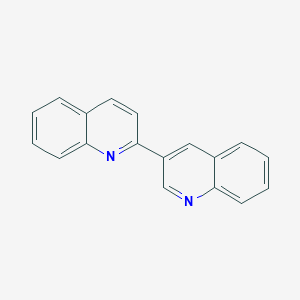

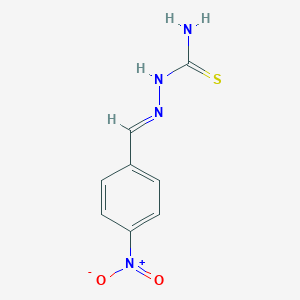

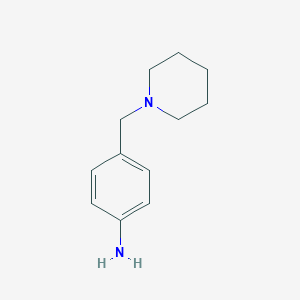

![molecular formula C16H14N4 B182022 2-[2-(1H-苯并咪唑-2-基)乙基]-1H-苯并咪唑 CAS No. 3575-07-3](/img/structure/B182022.png)

2-[2-(1H-苯并咪唑-2-基)乙基]-1H-苯并咪唑

描述

“2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show biological activities and are also used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been discussed in several studies . For instance, a new benzimidazole compound, N-benzimidazol-2-yl N′-benzyl proponamidine 2, has been synthesized and structurally characterized .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques . For example, the compound N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a molecular formula of C13H17N3O and an average mass of 231.294 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the nature of the substituents and the molecular structure . For instance, N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a density of 1.2±0.1 g/cm3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a molar volume of 199.9±3.0 cm3 .科学研究应用

DNA结合和细胞应用

包括Hoechst 33258在内的双苯并咪唑家族,与“2-[2-(1H-苯并咪唑-2-基)乙基]-1H-苯并咪唑”密切相关的衍生物,表现出强烈结合双链B-DNA小沟的特性,对AT富含序列具有特异性。这一特性使其在细胞和分子生物学应用中无价,包括染色体和细胞核染色,通过流式细胞术分析核DNA含量,以及植物染色体分析。除了染色,Hoechst衍生物还用于放射防护和作为拓扑异构酶抑制剂,为合理药物设计和分子生物学研究奠定基础(Issar & Kakkar, 2013)。

药理学和生物活性

苯并咪唑衍生物展示了广泛的药理学和生物活性,归因于苯并咪唑核周围的各种取代基。这些活性包括抗微生物、抗病毒、抗寄生虫、降压、抗癌、中枢神经系统兴奋剂和抑制剂等效应。结构多样性允许开发跨越疾病谱的治疗剂,使苯并咪唑成为药物发现和开发的基石(Babbar, Swikriti, & Arora, 2020)。

抗癌研究

苯并咪唑杂合物的探索在抗癌潜力方面取得了显著进展。这些衍生物通过各种机制发挥作用,包括DNA插入、作为烷基化剂、抑制拓扑异构酶、DHFR酶和微管。苯并咪唑衍生物的结构活性关系(SAR)分析为癌症治疗的靶向化合物合成提供了见解,突出了取代基变化对效力和选择性的重要性(Akhtar et al., 2019)。

农业和兽医应用

在农业和兽医药学中,苯并咪唑用作杀菌剂和驱虫药。它们的作用方式,特别是通过结合到微管蛋白上抑制微管组装,支撑了它们在治疗植物和动物感染和寄生虫感染中的有效性。这种理解促进了苯并咪唑在研究真菌细胞生物学和分子遗传学中的应用,利用这些化合物作为研究微管结构和微管功能的工具(Davidse, 1986)。

抗微生物应用

苯并咪唑衍生物展示了显著的抗微生物活性,突显了它们在应对细菌感染中的重要性。这些化合物的结构变异性允许优化抗菌性能,为开发新型抗微生物剂提供了途径(Negi, Kumar, Singh, & Singh, 2017)。

属性

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHZMUOBBZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291832 | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

CAS RN |

3575-07-3 | |

| Record name | 3575-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

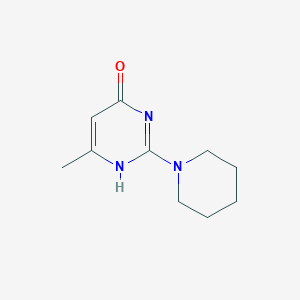

![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)

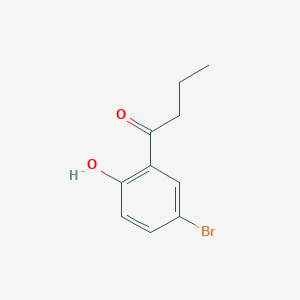

![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)

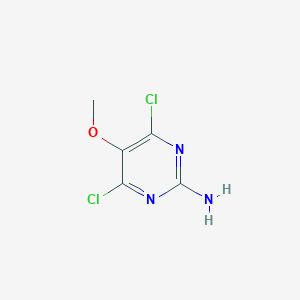

![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)

![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)